Mecam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

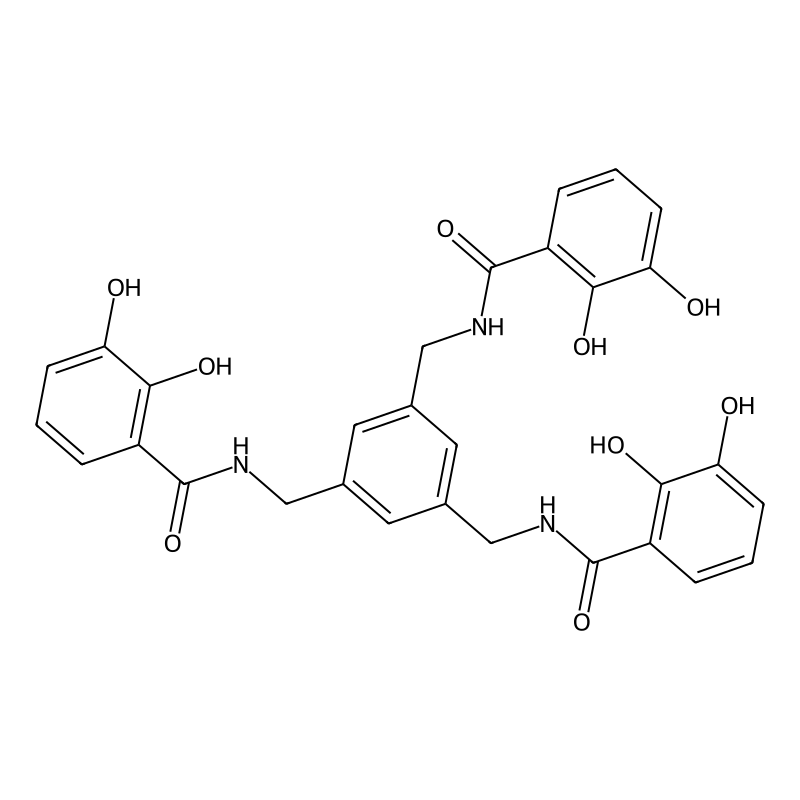

Mecam, scientifically known as 1,3,5-N,N',N″-tris-(2,3-dihydroxybenzoyl)-triaminomethylbenzene, is a synthetic compound with the molecular formula and a molecular weight of approximately 573.5 g/mol. This compound is recognized for its role as an iron chelator, primarily used in biological and biochemical research to facilitate the transport of iron into bacterial cells. Mecam is structurally related to enterobactin, a natural siderophore produced by Escherichia coli, which serves similar functions in iron uptake .

- Iron Chelation: Mecam effectively binds ferric ions (Fe³⁺) through its catechol moieties, forming stable complexes that can be utilized by bacteria for iron acquisition.

- Conjugation with Antibiotics: Mecam can be conjugated with various antibiotics, enhancing their delivery into bacterial cells. For instance, the MECAM-ampicillin conjugate has been shown to transport iron into Pseudomonas aeruginosa cells via specific transporters .

Mecam exhibits notable biological activities due to its ability to chelate iron. This property is crucial for its application in microbiology:

- Antimicrobial Activity: By facilitating iron uptake in bacteria, Mecam enhances the efficacy of antibiotics that are otherwise limited by bacterial resistance mechanisms.

- Transport Mechanism: The compound utilizes bacterial outer membrane transporters such as PfeA and PirA to deliver iron into cells, showcasing its potential as a vector for antibiotic delivery .

The synthesis of Mecam typically involves multi-step organic reactions. Key methods include:

- Starting Materials: The synthesis begins with readily available aromatic compounds that can be modified to introduce hydroxyl and amine groups.

- Formation of Catechol Groups: Chemical transformations are employed to create the catechol functionalities essential for iron chelation.

- Final Assembly: The final product is obtained through coupling reactions that link the various functional groups into the triaminomethylbenzene framework.

The detailed synthetic route is often proprietary or published in specialized chemical literature .

Mecam has diverse applications in both research and clinical settings:

- Iron Chelation Therapy: It serves as a model compound for studying iron chelation therapies in conditions like hemochromatosis.

- Antibiotic Delivery Systems: Its ability to conjugate with antibiotics makes it a valuable tool in developing new treatments against resistant bacterial strains .

- Biochemical Research: Mecam is used in studies investigating microbial iron uptake mechanisms and the development of artificial siderophores.

Research has demonstrated various interactions of Mecam with biological systems:

- Bacterial Interaction: Studies reveal that Mecam competes effectively with natural siderophores for ferric iron in Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

- Transporter Studies: Investigations into how Mecam interacts with specific bacterial transporters provide insights into improving antibiotic delivery systems .

Mecam shares structural and functional similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Enterobactin | Tris-catechol structure | Natural siderophore produced by E. coli |

| Siderophores (e.g., Pyoverdine) | Catechol-based iron chelators | Specific to certain bacteria like Pseudomonas spp. |

| Deferasirox | Iron chelator | Used clinically for thalassemia; differs in structure |

| Ferrichrome | Similar chelation properties | Naturally occurring; less effective against Gram-negative bacteria |

Mecam's uniqueness lies in its synthetic origin and versatility as a carrier for antibiotics, distinguishing it from naturally occurring siderophores and other synthetic chelators .

Mecam, scientifically designated as 1,3,5-tris(2,3-dihydroxybenzamidomethyl)benzene, represents a synthetic siderophore analog with the molecular formula C₃₀H₂₇N₃O₉ and molecular weight of 573.5 grams per mole [1] [3]. This artificial iron-chelating compound serves as a structural mimic of naturally occurring siderophores and has garnered significant attention for its potential applications in antibiotic conjugation and bacterial iron transport studies [3] [6].

Core Scaffold Construction Strategies

The synthetic construction of Mecam relies on well-established organic chemistry methodologies that systematically build the tricatechol amide framework from readily available starting materials [3] [6]. These strategies encompass two primary approaches: the utilization of tris(bromomethyl)benzene intermediates and subsequent amine substitution protocols.

Tris(bromomethyl)benzene-Based Approaches

The foundational strategy for Mecam synthesis involves the preparation and utilization of 1,3,5-tris(bromomethyl)benzene as a key intermediate [3] [7]. This approach leverages the symmetric nature of the mesitylene core to create a versatile platform for subsequent functionalization reactions.

The synthesis of 1,3,5-tris(bromomethyl)benzene follows established bromination protocols using mesitylene as the starting material [7] . The radical bromination process employs N-bromosuccinimide in the presence of dibenzoyl peroxide as an initiator, conducted in tetrachloromethane at 70 degrees Celsius for approximately 6 hours [7]. This method achieves yields of 96 percent and provides the tribrominated intermediate with high purity [7]. The reaction proceeds through a free radical mechanism where N-bromosuccinimide generates bromine radicals that selectively substitute the methyl hydrogen atoms of mesitylene [7] .

| Bromination Parameters | Optimal Conditions |

|---|---|

| Temperature | 70°C |

| Reaction Time | 6 hours |

| Yield | 96% |

| Initiator | Dibenzoyl peroxide |

| Solvent | Tetrachloromethane |

Alternative synthetic routes utilize electrophilic bromination with liquid bromine in the presence of iron(III) bromide as a catalyst . This approach operates at lower temperatures (0-5 degrees Celsius) but typically provides lower yields (50-65 percent) due to competing side reactions . The choice between radical and electrophilic bromination depends on the specific requirements for product purity and reaction scalability .

The tris(bromomethyl)benzene intermediate demonstrates exceptional stability under standard laboratory conditions and can be stored for extended periods without decomposition . Spectroscopic characterization reveals characteristic peaks in proton nuclear magnetic resonance spectroscopy at 7.35 parts per million for the aromatic protons and 4.45 parts per million for the bromomethyl groups [7]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the symmetric substitution pattern with signals at 139.00, 129.55, and 32.19 parts per million [7].

Amine Substitution and Functionalization

The conversion of tris(bromomethyl)benzene to the Mecam scaffold requires systematic amine substitution followed by catechol amide formation [3] [6]. This transformation involves nucleophilic displacement of bromide groups with appropriately protected amine nucleophiles, followed by acylation with 2,3-dihydroxybenzoyl chloride derivatives.

The amine substitution process utilizes primary amines or their protected derivatives to displace the bromide leaving groups through an SN2 mechanism [3] [14]. Research demonstrates that the reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures [3]. The threefold substitution requires careful stoichiometric control to ensure complete conversion while minimizing side reactions [3].

For Mecam synthesis, the key transformation involves the use of protected aminoethyl derivatives that can subsequently undergo acylation with 2,3-dihydroxybenzoyl chloride [3] [6]. The acyl chloride preparation follows standard protocols involving the treatment of 2,3-dihydroxybenzoic acid with thionyl chloride or phosphorus trichloride under anhydrous conditions . This transformation typically requires 2-4 hours at temperatures between 60-80 degrees Celsius to achieve complete conversion .

The coupling reaction between the triamine intermediate and 2,3-dihydroxybenzoyl chloride proceeds under basic conditions using triethylamine as a hydrogen chloride scavenger [3] [6]. Research indicates that the reaction completion requires careful monitoring through thin-layer chromatography to ensure complete acylation of all three amine sites [3]. The reaction typically proceeds at room temperature over 2-6 hours, depending on the specific protecting group strategy employed [3].

| Amine Substitution Parameters | Conditions |

|---|---|

| Solvent | Dimethylformamide |

| Temperature | 60-80°C |

| Base | Triethylamine |

| Reaction Time | 2-6 hours |

| Monitoring | Thin-layer chromatography |

The overall yield for the scaffold construction varies depending on the specific synthetic route and purification methods employed [3] [6]. Optimized procedures report overall yields ranging from 40-60 percent for the complete transformation from mesitylene to protected Mecam derivatives [3]. The relatively moderate yields reflect the challenges associated with achieving complete threefold substitution while maintaining product purity [3].

Post-Synthetic Modifications

Following the construction of the basic Mecam scaffold, various post-synthetic modifications enable the preparation of functionalized derivatives suitable for specific applications [3] [6]. These modifications encompass linker engineering strategies for bioconjugation applications and protecting group manipulations for catechol stability.

Linker Engineering for Conjugate Synthesis

The development of Mecam-based conjugates requires the incorporation of appropriate linking functionalities that enable attachment to various molecular payloads while maintaining the iron-chelating properties of the siderophore [3] [6]. Research demonstrates that linker engineering represents a critical aspect of Mecam derivative synthesis, particularly for antibiotic conjugation applications [3].

The most extensively studied approach involves the introduction of alkyne functionalities through copper(I)-catalyzed azide-alkyne cycloaddition reactions [3] [22]. This methodology enables the attachment of azide-functionalized payloads to alkyne-modified Mecam derivatives through bioorthogonal chemistry [22]. The cycloaddition reaction proceeds under mild conditions and provides excellent regioselectivity for 1,4-triazole formation [22].

Preparation of alkyne-functionalized Mecam derivatives requires the incorporation of terminal alkyne groups during the scaffold construction process [3]. Research indicates that propargyl-based linkers can be introduced through nucleophilic substitution reactions using propargylamine derivatives [3]. The resulting alkyne-functionalized intermediates undergo standard acylation procedures to install the catechol amide functionalities [3].

The copper(I)-catalyzed azide-alkyne cycloaddition reaction typically employs copper(I) iodide or copper(I) bromide as catalysts in the presence of appropriate ligands [22]. Reaction conditions include the use of polar solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from room temperature to 60 degrees Celsius [22]. The reaction completion typically requires 4-12 hours, depending on the specific substrate structures and catalyst loading [22].

| Cycloaddition Parameters | Optimal Conditions |

|---|---|

| Catalyst | Copper(I) iodide |

| Solvent | Dimethylformamide |

| Temperature | Room temperature to 60°C |

| Reaction Time | 4-12 hours |

| Product | 1,4-Triazole |

Alternative linker strategies involve the use of maleimide-functionalized derivatives for selective conjugation with cysteine residues in protein targets [21] [25]. These approaches require the preparation of Mecam derivatives containing maleimide functionalities through appropriate synthetic transformations [25]. The maleimide-cysteine conjugation proceeds rapidly under physiological conditions and provides stable thioether linkages [25].

Research demonstrates that linker length significantly influences the biological activity of Mecam conjugates [3]. Studies indicate that linkers containing 3-7 atoms between the Mecam core and the payload provide optimal transport efficiency through bacterial iron uptake systems [3]. Shorter linkers may impose steric constraints that interfere with receptor binding, while longer linkers may reduce the effective concentration of the iron-chelating moiety [3].

The introduction of cleavable linker functionalities enables the controlled release of payloads following cellular uptake [21] [25]. Acid-labile linkers based on hydrazone or acetal functionalities provide pH-sensitive release mechanisms suitable for intracellular environments [21]. Enzyme-cleavable linkers incorporating peptide sequences enable selective payload release through specific protease activities [21].

Protecting Group Strategies for Catechol Moieties

The catechol functionalities in Mecam and its derivatives require careful protection during synthetic manipulations to prevent oxidative degradation and unwanted crosslinking reactions [23] [26]. Research demonstrates that appropriate protecting group strategies are essential for maintaining product stability and achieving acceptable synthetic yields [23].

Acetonide protection represents the most widely employed strategy for catechol stabilization in Mecam synthesis [23] [26]. The acetonide formation involves the reaction of catechol diols with 2,2-dimethoxypropane in the presence of acid catalysts such as p-toluenesulfonic acid [23] [26]. This transformation creates a cyclic acetal that effectively masks both hydroxyl groups while maintaining the aromatic character of the catechol ring [23].

The acetonide protection protocol requires anhydrous conditions to prevent hydrolysis of the protecting group during formation [23] [26]. Research indicates that the reaction proceeds efficiently in benzene or toluene solvents at elevated temperatures (80-100 degrees Celsius) for 2-4 hours [23]. The use of molecular sieves or continuous water removal through azeotropic distillation enhances the reaction efficiency [23].

| Acetonide Protection Parameters | Conditions |

|---|---|

| Reagent | 2,2-Dimethoxypropane |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Benzene or toluene |

| Temperature | 80-100°C |

| Time | 2-4 hours |

The acetonide deprotection utilizes mild acidic conditions to regenerate the free catechol functionalities [23] [27]. Trifluoroacetic acid treatment provides efficient deprotection under conditions that are compatible with other synthetic functionalities [27]. The deprotection typically requires 1-4 hours at room temperature, depending on the specific substrate structure and acid concentration [27].

Alternative protecting group strategies include the use of silyl ethers for catechol stabilization [28] [32]. Tert-butyldimethylsilyl groups provide excellent stability under basic conditions and can be selectively removed using fluoride reagents such as tetrabutylammonium fluoride [28] [33]. The silyl protection offers advantages in terms of stability but requires more forcing conditions for installation compared to acetonide protection [28].

Research demonstrates that silyl-protected catechol derivatives exhibit enhanced oxidative stability during synthetic manipulations [32]. The silyl groups effectively prevent catechol oxidation and polymerization reactions that can compromise product yields [32]. Deprotection using tetrabutylammonium fluoride proceeds efficiently in tetrahydrofuran or dimethylformamide solvents at room temperature [33].

Benzyl ether protection provides another option for catechol stabilization, particularly when basic reaction conditions are required [29]. The benzyl groups can be installed through alkylation reactions using benzyl bromide and strong bases [29]. Deprotection typically employs catalytic hydrogenation using palladium on carbon catalysts under hydrogen atmosphere [29].

The choice of protecting group strategy depends on the specific synthetic sequence and the compatibility with other functional groups present in the molecule [26] [30]. Acetonide protection offers the advantage of simultaneous protection of both hydroxyl groups but may be incompatible with strongly acidic conditions [26]. Silyl protection provides excellent stability but requires fluoride-based deprotection protocols that may not be compatible with all synthetic transformations [28]. Benzyl protection offers orthogonal deprotection through hydrogenolysis but requires careful handling to prevent over-reduction of other functionalities [29].